Cas no 1268524-70-4 ((+)-JQ-1)
(+)-JQ-1 structure
Product Name:(+)-JQ-1
CAS-nummer:1268524-70-4
MF:C23H25ClN4O2S
MW:456.9882
MDL:MFCD22683748
CID:834791
PubChem ID:329825941
Update Time:2024-11-02
(+)-JQ-1 Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (+)-JQ-1
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]
- (+)?-?JQ-?1
- (+)-JQ1
- (S)-(+)-Tert-butyl 2
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)aceta...
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,
- JQ1
- (6s)-6-(2-Tert-Butoxy-2-Oxoethyl)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6,7-Dihydrothieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-10-Ium
- (S)-JQ1
- 3mxf
- 4flp
- CHEMBL1957266
- JQ-1
- SureCN881227
- UNII-1MRH0IMX0W
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- JQ1 compound
- Bromodomain Inhibitor, (+)-JQ1
- 1MRH0IMX0W
- (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- (S)-te
- (S)-tert-butyl2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 1268524-70-4
- NCGC00250412-01
- NSC-760183
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Q3156953
- HB1448
- NCGC00250412-21
- JQ1 (+)
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- (+)-JQ1, >=98% (HPLC)
- tert-butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- CCG-269306
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]di azepine-6-acetic acid 1,1-dimethylethyl ester
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; (+)?-?JQ1
- (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diaz
- 4qzs
- GTPL7511
- Z2235802082
- BDBM50365262
- (+)-JQ1?
- BP-21590
- JQ1-(+)
- NSC760183
- DNVXATUJJDPFDM-KRWDZBQOSA-N
- s7110
- EX-A457
- CHEBI:95080
- CHEBI:137113
- HY-13030
- DTXSID20155309
- SMR004702930
- MLS006011158
- AC-32617
- SCHEMBL881227
- AKOS016344680
- C23H25ClN4O2S
- NSC764043
- tert-Butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- tert-butyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- AS-16352
- (+)JQ-1
- NCGC00250412-09
- DA-68975
- tert-butyl [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- NSC-764043
- tert-butyl[(S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- CS-0581
- EN300-7404173
- NCGC00250412-15
- BRD-K54606188-001-13-1
-
- MDL: MFCD22683748
- Inchi: 1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
- InChI-sleutel: DNVXATUJJDPFDM-KRWDZBQOSA-N
- LACHT: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=1
Berekende eigenschappen
- Exacte massa: 456.13895
- Monoisotopische massa: 456.1386749g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 5
- Complexiteit: 706
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 97.6
- XLogP3: 4.9
Experimentele eigenschappen
- Dichtheid: 1.33
- Oplosbaarheid: DMSO: soluble20mg/mL, clear
- PSA: 69.37
(+)-JQ-1 Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H332-H335
- Waarschuwingsverklaring: P261-P280-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(+)-JQ-1 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S7110-10mM (1mL in DMSO) |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mM (1mL in DMSO) |
¥794.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-10mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mg |
¥1040.13 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-25mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 25mg |
¥1941.03 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-100mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 100mg |
¥4823.91 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-5MG |
(+)-JQ1 |
1268524-70-4 | 5mg |
¥2447.58 | 2023-09-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-25MG |
(+)-JQ1 |
1268524-70-4 | 25mg |
¥8990.28 | 2023-09-13 | ||
| DC Chemicals | DC5019-100 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 100mg |
$300.0 | 2022-02-28 | |
| DC Chemicals | DC5019-250 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 250mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5019-1 g |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 1g |
$1000.0 | 2022-02-28 | |
| TRC | T117580-5mg |
(S)-(+)-Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-70-4 | 5mg |
$ 57.00 | 2023-09-06 |
(+)-JQ-1 Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:1268524-70-4)(+)-JQ-1
Ordernummer:A854208
Voorraadstatus:in Stock
Hoeveelheid:5g/1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:49
Prijs ($):947.0/270.0
E-mail:sales@amadischem.com
(+)-JQ-1 Gerelateerde literatuur
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1268524-70-4)(+)-JQ-1
Zuiverheid:99%/99%
Hoeveelheid:5g/1g
Prijs ($):947.0/270.0